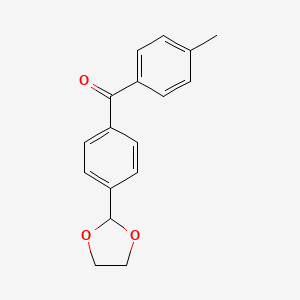

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

描述

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (300 MHz, CDCl₃):

- ¹³C NMR (75 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak: m/z 268.3 ($$ \text{[M]}^+ $$).

- Fragmentation pathways:

Thermodynamic Properties and Phase Behavior

Table 2: Thermodynamic properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling point | 433.3°C (760 mmHg) | |

| Density | 1.169 g/cm³ | |

| Refractive index ($$ n_D $$) | 1.577 | |

| Flash point | 207.7°C |

The compound exhibits low water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and acetal moieties. Differential scanning calorimetry (DSC) of similar dioxolane derivatives shows glass transition temperatures ($$ T_g $$) near −45°C , suggesting amorphous solid behavior under standard conditions. No polymorphic transitions have been reported.

属性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-2-4-13(5-3-12)16(18)14-6-8-15(9-7-14)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMYIZGGINBBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645097 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-84-7 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Acetalization | 4'-methylbenzophenone, ethylene glycol, p-TsOH, toluene, reflux with Dean-Stark | Formation of 1,3-dioxolane ring | 70-90 |

| Oxidation (optional) | Potassium permanganate or osmium tetroxide, aqueous medium | Functional group modification | Variable |

| Reduction (optional) | Lithium aluminum hydride or sodium borohydride, dry ether or methanol | Reduction of carbonyl groups | Variable |

| Substitution | Sodium methoxide, polar solvents | Introduction of methyl or other groups | Variable |

Research Findings and Optimization

- The acid-catalyzed acetalization is the most efficient and selective method for preparing 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone, with p-toluenesulfonic acid being the preferred catalyst due to its strong acidity and solubility in organic solvents.

- Use of a Dean-Stark apparatus is critical to continuously remove water formed during the reaction, shifting the equilibrium toward product formation.

- Reaction times typically range from 4 to 12 hours, depending on scale and temperature.

- Microwave-assisted synthesis has been shown to reduce reaction times significantly (to under 1 hour) while maintaining or improving yields.

- Purification by chromatography ensures removal of side products and unreacted starting materials, achieving product purities above 97%.

Comparative Analysis with Related Compounds

| Compound | Key Structural Features | Synthesis Differences | Applications |

|---|---|---|---|

| This compound | Benzophenone core with dioxolane and methyl substituent | Acetalization of 4'-methylbenzophenone | Organic synthesis, medicinal chemistry |

| 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone | Similar but position of dioxolane differs | Similar acetalization methods | Used in synthesis of kinase inhibitors |

| Benzophenone | Lacks dioxolane ring | No acetalization needed | UV blockers, photoinitiators |

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 4'-methylbenzophenone |

| Key Reagent | Ethylene glycol |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Reaction Conditions | Reflux with Dean-Stark apparatus (4-12 h) |

| Purification | Chromatography, distillation |

| Yield Range | 70-90% |

| Product Purity | >97% |

化学反应分析

Types of Reactions

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzophenone core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: LiAlH4, NaBH4

Acid catalysts: Toluene sulfonic acid, hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Photoinitiators in Polymer Chemistry

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone serves as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light enables it to initiate polymerization processes effectively. This property is particularly useful in the production of high-performance coatings that require rapid curing under UV light.

Medicinal Chemistry

Research into the biological interactions of this compound is ongoing to explore its potential therapeutic effects. Preliminary studies suggest that it may interact with specific enzymes or receptors, which could lead to novel drug development avenues. For instance:

- Binding Studies : Investigations into binding affinities with target proteins could elucidate its role in therapeutic applications.

- Cytotoxicity Profiles : Assessing its cytotoxic effects on various cell lines can provide insights into safety and efficacy for potential medicinal use.

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in various synthetic pathways:

- Wittig Reactions : It can be employed in Wittig olefination reactions, facilitating the formation of alkenes with high yields (typically 70-90%) when reacting with phosphonium ylides.

- Synthesis of Nanomaterials : The compound is instrumental in modifying nanoparticles for targeted drug delivery systems. By introducing functional groups that interact with biological targets, it enhances the specificity and efficacy of drug delivery methods.

Case Study 1: Photoinitiation Efficiency

A study evaluated the efficiency of this compound as a photoinitiator in UV-cured coatings. The results indicated that formulations containing this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators. The study highlighted its potential for use in high-performance industrial applications.

Case Study 2: Biological Interaction Studies

In a controlled laboratory setting, the compound was tested for its interaction with human cancer cell lines. Results indicated that certain concentrations led to significant inhibition of cell proliferation, suggesting potential anti-cancer properties. Further studies are recommended to explore the mechanisms behind these effects.

作用机制

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone involves its interaction with molecular targets through its functional groups. The 1,3-dioxolane ring can participate in hydrogen bonding and other interactions, while the benzophenone core can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects in various applications .

相似化合物的比较

Table 1: Key Properties of 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone and Analogues

Functional and Application Differences

- Corrosion Inhibition : TTBP and ITBP exhibit superior corrosion inhibition in acidic media (1 M H₂SO₄) due to their planar triazole rings adsorbing on metal surfaces . The target compound lacks such functionality.

- Pharmaceutical Relevance: Dimeclophenone’s morpholine and methoxy groups enable antitussive activity, while the thiomethyl variant (898779-12-9) is explored for medicinal applications .

- Thermal Stability: The dioxolane group in the target compound increases thermal stability (predicted boiling point: 395.5°C) compared to 4-methylbenzophenone (simpler structure, lower boiling point) .

生物活性

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone, a compound featuring a dioxolane ring and a benzophenone moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis. The mechanism involves a nucleophilic attack by the dioxolane on the acyl chloride, leading to the formation of the desired product.

Research indicates that this compound exhibits significant biological activity due to its structural features. The dioxolane ring contributes to the compound's stability and enhances its binding affinity to biological targets. The presence of the methyl group on the benzophenone moiety may influence its lipophilicity and cellular uptake.

Key Biological Activities:

- Enzyme Interaction: The compound may serve as a probe in biochemical assays for studying enzyme interactions. Its cyano group enhances reactivity towards nucleophiles, facilitating interactions with proteins and other biomolecules.

- Antioxidant Properties: Preliminary studies suggest that compounds containing dioxolane rings often exhibit antioxidant activities, which can mitigate oxidative stress in biological systems .

- Antimicrobial Activity: Similar compounds have shown fungicidal and bactericidal properties, suggesting potential applications in treating infections .

Antioxidant Activity

A study evaluated the antioxidant properties of various dioxolane derivatives, including this compound. The results indicated that these compounds effectively scavenged free radicals in vitro, demonstrating their potential as therapeutic agents against oxidative stress-related diseases.

Enzyme Inhibition

Research involving enzyme assays has shown that this compound can inhibit specific metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurodegenerative diseases where AChE activity is dysregulated .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antioxidant; Enzyme inhibitor | Dioxolane ring enhances stability and binding |

| 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone | Moderate enzyme inhibition | Cyano group increases reactivity |

| 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone | Antimicrobial | Ethoxy group alters lipophilicity |

常见问题

Q. What are the standard synthetic routes for 4-(1,3-dioxolan-2-yl)-4'-methylbenzophenone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where 4-methylacetophenone reacts with a 1,3-dioxolane-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated benzophenone precursor. Yield optimization requires strict control of anhydrous conditions, stoichiometric ratios (e.g., 1:1.2 for acyl chloride:substrate), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar benzophenones?

- ¹H NMR : The dioxolane ring protons resonate as a distinct multiplet (δ 4.0–4.3 ppm), while the methyl group on the benzophenone moiety appears as a singlet (~δ 2.4 ppm).

- IR : The carbonyl stretch (C=O) is observed at ~1660 cm⁻¹, with dioxolane C-O-C vibrations at 940–980 cm⁻¹.

- HRMS : Molecular ion peaks at m/z 282.136 (C₁₇H₁₆O₃⁺) confirm the molecular formula. Contaminants like 4'-methylbenzophenone lack the dioxolane signature .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition under strongly acidic conditions (pH < 2), where the dioxolane ring hydrolyzes to a diol. Storage recommendations: inert atmosphere, -20°C, shielded from UV light due to benzophenone’s photolability .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction is critical for confirming the dioxolane ring conformation (envelope vs. twist-boat) and substituent orientation. Flack’s x parameter is preferred over Rogers’s η for enantiomorph-polarity determination in near-centrosymmetric structures, reducing false chirality assignments .

Q. What mechanistic insights explain the compound’s reactivity in photochemical applications (e.g., photoinitiators or UV absorbers)?

The benzophenone moiety acts as a triplet-state photosensitizer, abstracting hydrogen radicals from donors. The dioxolane ring stabilizes excited states via electron-donating effects, extending the UV absorption range (λ_max ~290–320 nm). Time-resolved fluorescence spectroscopy can quantify intersystem crossing efficiency .

Q. How do computational methods (DFT, MD simulations) predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

Density Functional Theory (DFT) optimizes the molecule’s geometry for docking studies. Molecular dynamics (MD) simulations reveal that the dioxolane ring enhances binding entropy by reducing conformational rigidity. Key interactions: π-π stacking with aromatic residues and hydrogen bonding via the ketone oxygen .

Q. What strategies mitigate data contradictions in kinetic studies of its hydrolysis or oxidation reactions?

Discrepancies in rate constants often arise from solvent polarity or trace metal impurities. Standardization steps:

- Use deuterated solvents for in-situ NMR kinetic monitoring.

- Introduce radical scavengers (e.g., BHT) to suppress autoxidation side reactions.

- Validate reproducibility via Arrhenius plots across multiple temperature ranges (25–60°C) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。